![molecular formula C13H17NO3S B4895223 methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)
methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting key enzymes involved in various biological processes such as inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for better yields.
Synthesis Methods
The synthesis of methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of isobutyryl chloride with methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to obtain the final product.
Scientific Research Applications
Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and as a potential anti-inflammatory agent. In material science, it has been used as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a starting material for the synthesis of various compounds.
properties
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-7(2)11(15)14-12-10(13(16)17-3)8-5-4-6-9(8)18-12/h7H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMMESXURCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate |
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